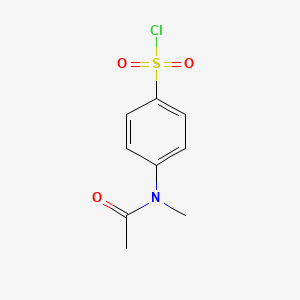

4-(N-Methylacetamido)benzene-1-sulfonyl chloride

Description

4-(N-Methylacetamido)benzene-1-sulfonyl chloride is a specialized sulfonyl chloride derivative widely utilized as a building block in organic synthesis. It is commercially available in high purity grades (95% and 98%) and various quantities (100 mg to 1 g) for research applications . This compound’s electron-donating amide group modulates its reactivity compared to other sulfonyl chlorides, making it valuable in pharmaceutical and agrochemical intermediate synthesis .

Properties

IUPAC Name |

4-[acetyl(methyl)amino]benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3S/c1-7(12)11(2)8-3-5-9(6-4-8)15(10,13)14/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJXBSNLZPGJSAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1=CC=C(C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50303634 | |

| Record name | 4-[acetyl(methyl)amino]benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39169-92-1 | |

| Record name | NSC159468 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159468 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-[acetyl(methyl)amino]benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(N-methylacetamido)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-Methylacetamido)benzene-1-sulfonyl chloride typically involves the following steps:

Nitration of Benzene: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce nitrobenzene.

Reduction of Nitrobenzene: Nitrobenzene is then reduced to aniline using a reducing agent such as iron and hydrochloric acid.

Acetylation: Aniline is acetylated using acetic anhydride to form N-acetylaniline.

Sulfonylation: N-acetylaniline is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group, yielding this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-(N-Methylacetamido)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Hydrolysis: The compound can be hydrolyzed to produce the corresponding sulfonic acid and hydrochloric acid.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitric acid can be used under acidic conditions.

Nucleophilic Substitution: Amines, alcohols, and thiols are common nucleophiles that react with the sulfonyl chloride group.

Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) can be used to hydrolyze the compound.

Major Products Formed

Sulfonamide Derivatives: Reaction with amines produces sulfonamide derivatives.

Sulfonic Acid: Hydrolysis yields the corresponding sulfonic acid.

Scientific Research Applications

4-(N-Methylacetamido)benzene-1-sulfonyl chloride has several applications in scientific research:

Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Organic Synthesis: The compound serves as a building block for the synthesis of various organic molecules.

Material Science: It is utilized in the preparation of functional materials with specific properties.

Biological Studies: The compound is used in the study of enzyme inhibitors and other biologically active molecules.

Mechanism of Action

The mechanism of action of 4-(N-Methylacetamido)benzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in the synthesis of sulfonamide derivatives, which can act as enzyme inhibitors or other biologically active compounds.

Comparison with Similar Compounds

Key Compounds and Properties:

Research Findings:

- Synthetic Yields : In the synthesis of pyrimidine derivatives, sulfonyl chlorides with varying substituents (e.g., methyl, tert-butyl, CF₃) yielded analogs in 72–81% efficiency, indicating substituent bulkiness or electronic effects marginally impact reaction outcomes .

- Electronic Effects : Electron-withdrawing groups (e.g., CF₃) enhance sulfur electrophilicity, accelerating reactions with nucleophiles like amines. Conversely, electron-donating groups (e.g., N-methylacetamido) reduce reactivity, favoring controlled synthesis .

- Steric Effects : Bulky substituents (e.g., 3-methyloxetane) hinder reagent access to the sulfonyl chloride, reducing reaction rates .

Pharmaceutical Development

This compound’s balanced reactivity makes it ideal for synthesizing sulfonamide-based drugs. Analogous compounds like 4-(5-Chloropentanamido)benzene-1-sulfonyl chloride are used in neurological and metabolic disorder therapies .

Agrochemical Innovation

Sulfonyl chlorides with strong EWGs (e.g., CF₃) are preferred in pesticide synthesis due to their rapid reactivity. The target compound’s moderate reactivity suits selective herbicide development .

Biological Activity

4-(N-Methylacetamido)benzene-1-sulfonyl chloride, also known by its CAS number 39169-92-1, is a sulfonamide derivative that has garnered interest for its potential biological activities. The compound is characterized by the presence of a sulfonyl chloride group, which is known for its reactivity and ability to form stable complexes with various biological targets. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and related research findings.

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | 4-(N-Methylacetamido)benzenesulfonyl chloride |

| Molecular Formula | C9H10ClNO2S |

| Molecular Weight | 227.70 g/mol |

| CAS Number | 39169-92-1 |

The biological activity of this compound is largely attributed to its ability to interact with various biological molecules, including proteins and enzymes. The sulfonyl chloride moiety can undergo nucleophilic substitution reactions, which allow it to modify amino acids in proteins, potentially altering their function. This modification can lead to various biological effects, including antimicrobial and anti-inflammatory activities.

Antimicrobial Properties

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. A study investigating various sulfonamide compounds reported that derivatives similar to this compound demonstrated effectiveness against a range of bacterial strains. The mechanism often involves the inhibition of bacterial folate synthesis, crucial for DNA synthesis and cell division.

Anti-inflammatory Effects

In addition to antimicrobial activity, sulfonamide compounds have been shown to possess anti-inflammatory properties. These effects may be mediated through the inhibition of pro-inflammatory cytokines or modulation of inflammatory pathways. Specific studies are needed to elucidate the exact pathways influenced by this compound.

Study on Antibacterial Activity

A recent study synthesized several sulfonamide derivatives from related compounds and evaluated their antibacterial activity using standard methods such as disk diffusion and minimum inhibitory concentration (MIC) assays. The results indicated that certain derivatives exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting that this compound may have similar potential.

Research on Anti-inflammatory Properties

Another study focused on the anti-inflammatory properties of sulfonamide derivatives, including those with a similar structure to this compound. The researchers found that these compounds significantly reduced inflammation in animal models, indicating a promising therapeutic application in treating inflammatory diseases.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | Moderate | Significant |

| Sulfanilamide | High | Moderate |

| Trimethoprim | Very High | Low |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.